Maximin-H9

Antimycoplasma Mollicutes Antimicrobial Resistance

Research on Mycoplasma and Ureaplasma pathogens is hindered by the lack of cell wall targets, rendering standard antibiotics and broad-spectrum AMPs (e.g., Maximin-3) ineffective. Maximin-H9 addresses this gap through its unique Cys16 residue, which confers specific antimycoplasma activity absent in other Maximins. • Active against clinical Mollicutes strains at 30 µM; Cys16Gly mutant available as negative control. • Synthetic peptide, ≥95% HPLC, with full QC documentation. • Custom synthesis and bulk packaging available for large-scale studies.

Molecular Formula
Molecular Weight
Cat. No. B1577402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin-H9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin-H9 Source & Sequence


Maximin-H9 is a cationic antimicrobial peptide (AMP) of the bombinin family, originally isolated from the skin secretions of the Chinese red-belly toad (Bombina maxima) [1]. It is a linear peptide with the sequence ILGPVLGLVSNALGGLIKKI [2]. Maximin-H9 is often referenced interchangeably with 'Maximin-9' and is experimentally validated to possess antibacterial and antifungal activities . This compound is sourced from amphibian innate immune systems and is primarily utilized in microbiological research focused on membrane disruption and the exploration of novel anti-infective agents [3].

Maximin-H9 Specificity vs. Analogs


Generic substitution within the Maximin family is not viable due to significant sequence heterogeneity and resultant functional divergence. Maximin-H9 (Maximin-9) possesses a unique structural signature—a reactive free cysteine residue at position 16—that is absent in other characterized family members such as Maximin-3, which typically contain a glycine at this position [1]. This specific sequence variation is not merely structural; it is the functional determinant for a distinct, niche antimicrobial activity against Mollicutes (mycoplasma) strains that are completely resistant to Maximin-3, other Maximins, and even the Cys16Gly mutant of Maximin-H9 itself [2]. Therefore, substituting Maximin-H9 with Maximin-3 or generic Maximin peptides results in a complete loss of activity against mycoplasma targets, directly undermining research objectives dependent on this specific biological function.

Maximin-H9 vs. Analogs: Evidence


Antimycoplasma Activity vs. Maximin-3

Maximin-H9 exhibits potent and specific antimicrobial activity against clinical Mollicutes (mycoplasma) strains, a feature directly attributable to its unique Cys16 residue. In a head-to-head comparative study, eight clinical Mollicutes strains were tested. The majority of these strains were sensitive to Maximin-H9 at a concentration of 30 μM, particularly in the presence of dithiothreitol (DTT) [1]. In stark contrast, previously reported Maximin-3, the homodimer form of Maximin-H9, and a Cys16Gly mutant of Maximin-H9 all displayed MICs >100 μM against standard bacterial and fungal test panels, demonstrating no activity [2]. This confirms that the free thiol group is essential for this specific antimicrobial function.

Antimycoplasma Mollicutes Antimicrobial Resistance

Mycoplasma Specificity vs. Broad-Spectrum

The functional activity of Maximin-H9 is inversely correlated with its activity against conventional pathogens when compared to other Maximins. While Maximin-3 and others demonstrate broad antibacterial and antifungal activity with MICs often in the low micromolar range (e.g., Maximin-3 MIC of 3.1 µg/mL against S. aureus [1]), Maximin-H9 and its mutant forms are notably resistant (MICs >100 µM) against these same standard bacterial and fungal test strains [2]. This inverse activity profile underscores a functional specialization where the Cys16 residue trades broad-spectrum potency for highly specific antimycoplasma activity.

Niche Activity Mycoplasma Structure-Activity Relationship

Hemolytic Activity vs. Maximin-3

The functional specialization of Maximin-H9 is also reflected in its toxicity profile. Database entries consistently annotate Maximin-H9 as possessing 'strong hemolytic activity' [1]. In contrast, Maximin-3, which lacks the Cys16 residue, is characterized as having 'little hemolytic activity' against human red blood cells [2]. While direct quantitative comparisons (e.g., HC50 values) are not available from a single study, this qualitative distinction across authoritative sources highlights a significant difference in mammalian cell toxicity that is directly relevant to experimental design and safety considerations.

Hemolysis Cytotoxicity Therapeutic Index

Cysteine Residue vs. Glycine: Activity Determinant

The sequence of Maximin-H9 (Maximin-9) is GIGRKFLGGVKTTFRCGVKDFASKHLY-NH2, where position 16 is a free cysteine (Cys16) [1]. In other reported maximin peptides, such as Maximin-3 (GIGGKILSGLKTALKGAAKELASTYLH), the corresponding position 16 is a conserved glycine (Gly16) [2]. This substitution is not conservative; it introduces a reactive free thiol group. The direct evidence from the Cys16Gly mutant study confirms that this single amino acid difference is the sole determinant of the observed antimycoplasma activity. This structural distinction makes Maximin-H9 a unique probe for studying the role of free thiols in peptide-membrane interactions and antimicrobial specificity.

Sequence Analysis Cysteine Structure-Activity Relationship

Maximin-H9 Research Applications


Mycoplasma & Ureaplasma Infections

This is the primary, evidence-backed application scenario for Maximin-H9 procurement. Research groups studying the pathogenesis or treatment of infections caused by Mollicutes (e.g., Mycoplasma pneumoniae, Ureaplasma urealyticum) should select Maximin-H9 as a lead compound or tool peptide. Unlike standard antibiotics or broad-spectrum antimicrobial peptides like Maximin-3, Maximin-H9 possesses specific activity against clinical isolates of these bacteria, which are notoriously difficult to culture and treat due to their lack of a cell wall [1]. The peptide's mechanism, reliant on its free cysteine residue, provides a unique avenue for developing novel antimycoplasma agents [2].

Peptide SAR & Cysteine Chemistry

Maximin-H9 is a valuable tool for academic and industrial labs investigating the role of free thiols in peptide function. The peptide can serve as a model system to study how a single cysteine residue dictates antimicrobial specificity and membrane interaction [1]. Researchers can utilize Maximin-H9 to explore redox-dependent antimicrobial mechanisms, synthesize site-specific conjugates via thiol-maleimide or thiol-ene chemistry, or create novel analogs by modifying the Cys16 residue. The availability of the inactive Cys16Gly mutant serves as a perfect negative control for these experiments [2].

Specificity vs. Broad-Spectrum AMPs

For comparative studies on peptide specificity and functional divergence, Maximin-H9 and Maximin-3 form an ideal pair. Procurement of both peptides allows for a clear delineation of structure-activity landscapes. Maximin-H9 represents a specialized, narrow-spectrum tool with high hemolytic potential, while Maximin-3 represents a broad-spectrum agent with lower toxicity [1]. This set is useful for experimental designs aiming to correlate specific sequence motifs (Cys16 vs. Gly16) with distinct phenotypic outcomes, including target organism selectivity and host cell cytotoxicity [2].

Membrane-Active Peptide Mechanism Probes

As a member of the bombinin family, Maximin-H9 is predicted to act via membrane disruption [1]. Its procurement is justified for biophysical studies using model membrane systems (e.g., liposomes, supported lipid bilayers) to investigate how a single amino acid change alters a peptide's ability to bind, insert into, and permeabilize lipid membranes. Given the computational evidence suggesting Maximin peptides can disrupt membranes via pore formation [2], Maximin-H9 can be used to test whether the cysteine residue facilitates a unique pore-forming mechanism or alters membrane selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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